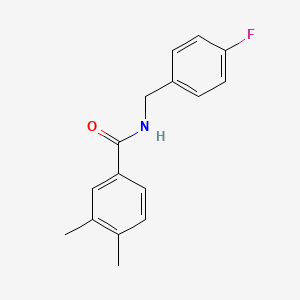

N-(4-fluorobenzyl)-3,4-dimethylbenzamide

Beschreibung

N-(4-Fluorobenzyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group and a 4-fluorobenzylamine moiety. This compound is of interest in medicinal and flavor chemistry due to its structural versatility, which allows for interactions with biological targets such as receptors or enzymes. Its fluorine atom enhances metabolic stability and lipophilicity, while the dimethyl groups on the benzoyl ring influence steric and electronic properties .

Eigenschaften

Molekularformel |

C16H16FNO |

|---|---|

Molekulargewicht |

257.30 g/mol |

IUPAC-Name |

N-[(4-fluorophenyl)methyl]-3,4-dimethylbenzamide |

InChI |

InChI=1S/C16H16FNO/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

IHEMMMHNVQJENR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Fluorbenzyl)-3,4-dimethylbenzamid beinhaltet typischerweise die Reaktion von 4-Fluorbenzylamin mit 3,4-Dimethylbenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Synthese durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen kann auch dazu beitragen, Reaktionsbedingungen zu optimieren und menschliches Versagen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: N-(4-Fluorbenzyl)-3,4-dimethylbenzamid kann Oxidationsreaktionen unterliegen, insbesondere an der benzylischen Position. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden, wobei die Carbonylgruppe angegriffen wird, um das entsprechende Amin zu bilden.

Substitution: Nucleophile Substitutionsreaktionen können an der Fluorbenzyl-Gruppe auftreten, wobei das Fluoratom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung verschiedener substituierter Benzamide.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Fluorbenzyl)-3,4-dimethylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Fluorbenzyl-Gruppe verstärkt die Fähigkeit der Verbindung, an diese Zielstrukturen durch hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen zu binden. Das Vorhandensein der Dimethylgruppen an den Positionen 3 und 4 des Benzolrings kann die Gesamtkonformation und Reaktivität der Verbindung beeinflussen und ihre biologische Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of N-(4-fluorobenzyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and hydrogen bonding. The presence of the dimethyl groups at the 3 and 4 positions of the benzene ring can influence the compound’s overall conformation and reactivity, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound is compared to structurally related benzamides with variations in substituents on the benzoyl ring or the amine moiety. Key analogues include:

Structural Insights :

- Fluorine vs. Methoxy/Cyano: The 4-fluorobenzyl group in the target compound improves metabolic resistance compared to methoxy or cyano substituents, which may undergo oxidation or hydrolysis .

- Dimethyl vs.

Physicochemical and Metabolic Properties

Table 2: Key Properties and Metabolic Pathways

| Compound | logP (Predicted) | Metabolic Pathways | Bioavailability |

|---|---|---|---|

| N-(4-Fluorobenzyl)-3,4-dimethylbenzamide | ~3.5 | Hydroxylation, glucuronidation | Moderate |

| S9229 | ~4.2 | Hydroxylation, demethylation, glucuronidation | Low (<10%) |

| N-(4-Cyanophenyl)-3,4-dimethylbenzamide | ~2.8 | Cyano hydrolysis to carboxylic acid | High |

| N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide | ~2.5 | O-Demethylation, oxidation | Moderate |

Metabolic Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.